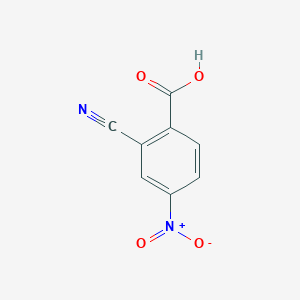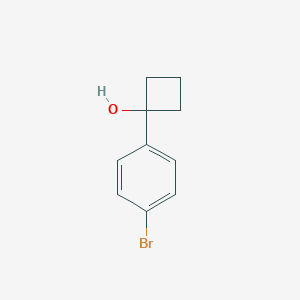
1-(4-Bromophenyl)cyclobutanol
概要
説明
1-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO. It is characterized by the presence of a bromophenyl group attached to a cyclobutanol ring. This compound is a white to light yellow solid at room temperature and is used in various research and industrial applications .
準備方法
1-(4-Bromophenyl)cyclobutanol can be synthesized through several methods. One common synthetic route involves the reaction of 1-bromo-4-iodobenzene with tetrahydrofuran at low temperatures, followed by the addition of n-butyl lithium . The reaction is typically carried out at -78°C to ensure the stability of the intermediates. Industrial production methods may vary, but they generally involve similar reaction conditions to achieve high purity and yield .
化学反応の分析
1-(4-Bromophenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction results in the formation of phenyl derivatives .
科学的研究の応用
1-(4-Bromophenyl)cyclobutanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in biochemical studies to investigate the effects of bromophenyl groups on biological systems.
Medicine: Research into potential pharmaceutical applications of this compound is ongoing.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity. The cyclobutanol ring provides structural stability and can interact with different molecular targets, potentially affecting enzyme activity and cellular processes .
類似化合物との比較
1-(4-Bromophenyl)cyclobutanol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)cyclobutanol: This compound has a chlorine atom instead of a bromine atom. It exhibits similar chemical properties but may have different reactivity and biological activity.
1-(4-Fluorophenyl)cyclobutanol: The presence of a fluorine atom in this compound can significantly alter its chemical and biological properties compared to this compound.
1-(4-Methylphenyl)cyclobutanol: This compound has a methyl group instead of a halogen atom.
The uniqueness of this compound lies in its bromophenyl group, which imparts distinct chemical and biological properties, making it valuable for various applications.
特性
IUPAC Name |
1-(4-bromophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5,12H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWHKTZPRKVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477468 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19936-14-2 | |
| Record name | 1-(4-bromophenyl)cyclobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
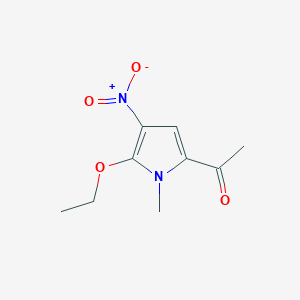
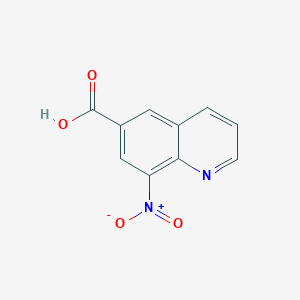
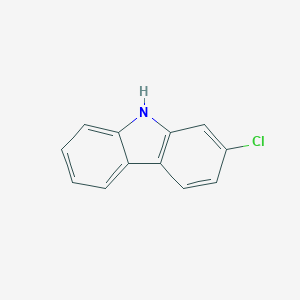
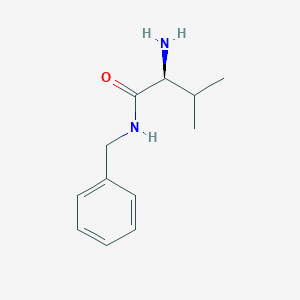
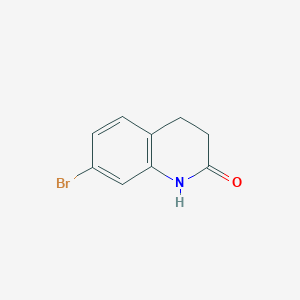
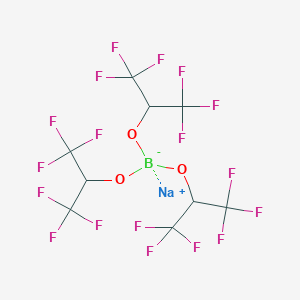
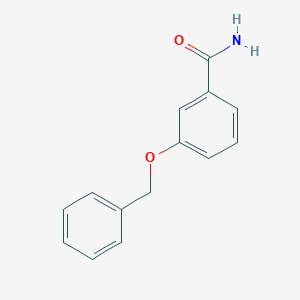
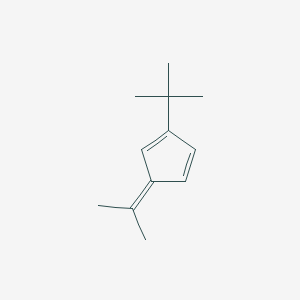
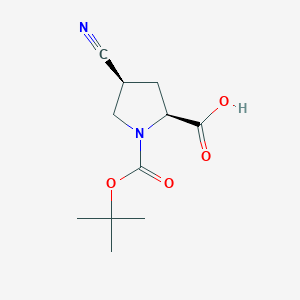
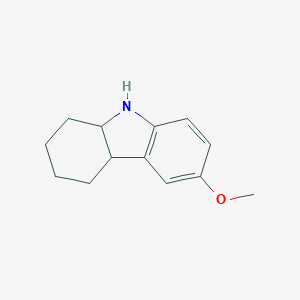
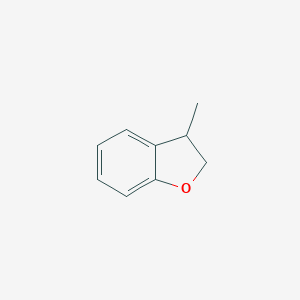
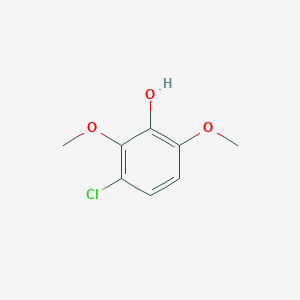
![2-(Bromomethyl)bicyclo[2.2.1]heptane](/img/structure/B168782.png)
